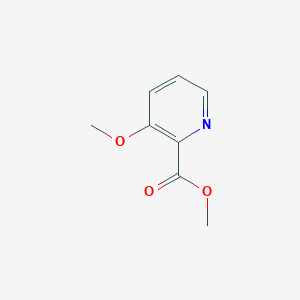

Methyl 3-methoxypyridine-2-carboxylate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 3-methoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-6-4-3-5-9-7(6)8(10)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXQRYUHBMAREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90607683 | |

| Record name | Methyl 3-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90607683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24059-83-4 | |

| Record name | Methyl 3-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90607683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 3-METHOXYPYRIDINE-2-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

"Methyl 3-methoxypyridine-2-carboxylate" synthesis and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methoxypyridine-2-carboxylate is a key heterocyclic building block with significant potential in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its unique electronic and structural features, conferred by the methoxy and carboxylate substituents on the pyridine scaffold, make it an attractive component for the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of Methyl 3-methoxypyridine-2-carboxylate, with a focus on its role as a building block for Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. Detailed experimental protocols for its synthesis are provided, along with a summary of its physicochemical and spectral properties.

Introduction

The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of approved therapeutic agents. The strategic functionalization of this core structure allows for the fine-tuning of a molecule's pharmacological profile. Methyl 3-methoxypyridine-2-carboxylate, with its electron-donating methoxy group and the synthetically versatile methyl ester, presents a valuable platform for the generation of complex molecular architectures. Its classification as a "Protein Degrader Building Block" by chemical suppliers highlights its relevance in the development of next-generation therapeutics aimed at eliminating disease-causing proteins rather than simply inhibiting their function.[1]

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest.[2][3] This is often achieved through the use of small molecules like PROTACs and molecular glues.[2][4] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the target.[5][6] The pyridine moiety is a common feature in the design of PROTACs, often incorporated into the linker or as part of the target-binding ligand, where it can influence solubility, cell permeability, and the formation of the critical ternary complex.[7][8]

This guide will detail the synthesis of Methyl 3-methoxypyridine-2-carboxylate, outline its key properties, and explore its application in the context of targeted protein degradation.

Synthesis of Methyl 3-methoxypyridine-2-carboxylate

The synthesis of Methyl 3-methoxypyridine-2-carboxylate can be efficiently achieved through a two-step process starting from 3-hydroxypyridine-2-carboxylic acid. The first step involves the esterification of the carboxylic acid to form Methyl 3-hydroxypyridine-2-carboxylate, followed by the O-methylation of the hydroxyl group.

Caption: Synthetic workflow for Methyl 3-methoxypyridine-2-carboxylate.

Experimental Protocols

Step 1: Synthesis of Methyl 3-hydroxypyridine-2-carboxylate

This protocol is adapted from established procedures for the Fischer esterification of hydroxypyridine carboxylic acids.

-

Materials:

-

3-Hydroxypyridine-2-carboxylic acid (1.0 eq.)

-

Methanol (as solvent)

-

Concentrated Sulfuric Acid (3.0 eq.)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Solid Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a suspension of 3-hydroxypyridine-2-carboxylic acid in methanol (0.5 M), slowly add concentrated sulfuric acid at 0 °C.

-

Stir the reaction mixture under reflux for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Carefully adjust the pH to 8.5 with saturated aqueous NaHCO₃ solution and solid NaHCO₃.

-

Extract the aqueous layer with Ethyl Acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield Methyl 3-hydroxypyridine-2-carboxylate as a white solid.

-

-

Expected Yield: ~99%

Step 2: Synthesis of Methyl 3-methoxypyridine-2-carboxylate

This protocol is a generalized procedure for the O-methylation of a hydroxypyridine derivative using methyl iodide.

-

Materials:

-

Methyl 3-hydroxypyridine-2-carboxylate (1.0 eq.)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq.)

-

Methyl Iodide (CH₃I) (1.5-2.0 eq.)[9]

-

Anhydrous Acetone or Dimethylformamide (DMF)

-

Water

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of Methyl 3-hydroxypyridine-2-carboxylate in anhydrous acetone or DMF, add anhydrous potassium carbonate.

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add methyl iodide dropwise to the mixture.

-

Heat the reaction mixture to reflux (for acetone) or maintain at a suitable temperature (e.g., 40-60 °C for DMF) and stir overnight.[10][11]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in Ethyl Acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Methyl 3-methoxypyridine-2-carboxylate.

-

Properties of Methyl 3-methoxypyridine-2-carboxylate

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 24059-83-4 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Appearance | Solid powder (predicted) | |

| Purity | ≥95% | [1] |

| Solubility | Soluble in DMSO | |

| Storage | Room temperature | [1] |

Spectral Properties

3.2.1. 1H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2-8.0 | dd | 1H | H6 |

| ~7.5-7.3 | dd | 1H | H4 |

| ~7.2-7.0 | dd | 1H | H5 |

| ~3.9 | s | 3H | OCH₃ (ester) |

| ~3.8 | s | 3H | OCH₃ (ether) |

3.2.2. 13C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (ester) |

| ~155 | C3-O |

| ~148 | C2 |

| ~140 | C6 |

| ~125 | C4 |

| ~118 | C5 |

| ~55 | OCH₃ (ether) |

| ~52 | OCH₃ (ester) |

3.2.3. IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1730 | C=O stretch (ester) |

| ~1600, 1470 | C=C/C=N stretch (pyridine ring) |

| ~1250 | C-O stretch (aryl ether) |

| ~1100 | C-O stretch (ester) |

Applications in Drug Development

Methyl 3-methoxypyridine-2-carboxylate is a valuable building block for the synthesis of more complex molecules in drug discovery, particularly in the field of targeted protein degradation.

Caption: Conceptual role of Methyl 3-methoxypyridine-2-carboxylate in PROTAC design.

The pyridine core is a common motif in PROTAC linkers and target-binding ligands. The methoxy and ester functionalities of Methyl 3-methoxypyridine-2-carboxylate offer several advantages:

-

Synthetic Handles: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used to form amide bonds, a common linkage in PROTAC synthesis. Alternatively, the ester can be reduced to an alcohol, providing another point for chemical modification.

-

Modulation of Physicochemical Properties: The methoxy group can influence the solubility, lipophilicity, and metabolic stability of the final PROTAC molecule. The position of the methoxy group on the pyridine ring can also affect the overall conformation of the molecule, which is critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

-

Scaffold for Library Synthesis: The versatile reactivity of the functional groups allows for the rapid generation of a library of PROTACs with diverse linkers and attachment points, facilitating the optimization of degrader potency and selectivity.

While specific examples of PROTACs incorporating Methyl 3-methoxypyridine-2-carboxylate are not yet prevalent in published literature, its availability as a "Protein Degrader Building Block" strongly suggests its utility in ongoing research and development in this area. The principles of PROTAC design indicate that this fragment could be incorporated to improve the drug-like properties of the resulting degrader molecules.[7][8]

Conclusion

Methyl 3-methoxypyridine-2-carboxylate is a synthetically accessible and highly functionalized building block with significant promise for applications in modern drug discovery. Its straightforward two-step synthesis from commercially available starting materials makes it an attractive component for medicinal chemistry campaigns. The presence of orthogonal functional groups on the privileged pyridine scaffold provides a versatile platform for the construction of complex molecules, particularly in the rapidly advancing field of targeted protein degradation. As the quest for novel therapeutics continues, the utility of such well-defined chemical building blocks will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

- 1. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 2. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted protein degradation: mechanisms, strategies and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. Iodomethane - Wikipedia [en.wikipedia.org]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to Methyl 3-methoxypyridine-2-carboxylate (CAS: 24059-83-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methoxypyridine-2-carboxylate, with a CAS number of 24059-83-4, is a substituted pyridine derivative that serves as a valuable building block in the synthesis of complex organic molecules. Its structural features, including the pyridine core, a methoxy group, and a methyl ester, make it a versatile intermediate in the development of novel pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and potential applications in drug discovery, with a focus on its role as a precursor to biologically active compounds. While experimental spectral and detailed biological data for this specific compound are not widely available in the current literature, this guide consolidates known information on closely related structures to provide a predictive framework for its characterization and potential biological activity.

Chemical and Physical Properties

Methyl 3-methoxypyridine-2-carboxylate, also known as methyl 3-methoxypicolinate, is a heterocyclic compound with the molecular formula C₈H₉NO₃. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| CAS Number | 24059-83-4 | [1] |

| Appearance | Not specified | |

| Boiling Point | 280.4 °C at 760 mmHg | [1] |

| Density | 1.156 g/cm³ | [1] |

| Flash Point | 123.4 °C | [1] |

| Refractive Index | 1.503 | [2] |

| Synonyms | 3-METHOXYPICOLINIC ACID METHYL ESTER, 3-Methoxy-pyridine-2-carboxylic acid methyl ester, methyl 3-methoxypicolinate | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations: O-methylation of the hydroxyl group of 3-hydroxypicolinic acid, followed by the esterification of the resulting carboxylic acid with methanol.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on general procedures for similar chemical transformations and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 3-Methoxypicolinic Acid from 3-Hydroxypicolinic Acid

-

Reaction Principle: O-methylation of a phenol or a hydroxylated pyridine can be achieved using a variety of methylating agents, such as dimethyl sulfate (DMS) or methyl iodide, in the presence of a base to deprotonate the hydroxyl group.

-

Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents:

-

3-Hydroxypicolinic acid

-

Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

-

Dimethyl sulfate (DMS) or methyl iodide

-

Anhydrous N,N-dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Brine

-

-

Procedure:

-

To a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF, a solution of 3-hydroxypicolinic acid (1.0 equivalent) in DMF is added dropwise at 0 °C.

-

The mixture is stirred at room temperature for 1 hour or until the evolution of hydrogen gas ceases.

-

The reaction mixture is cooled again to 0 °C, and dimethyl sulfate (1.1 equivalents) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The pH of the solution is adjusted to ~3-4 with hydrochloric acid.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 3-methoxypicolinic acid.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Synthesis of Methyl 3-methoxypyridine-2-carboxylate from 3-Methoxypicolinic Acid

-

Reaction Principle: Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol to form an ester.

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagents:

-

3-Methoxypicolinic acid

-

Methanol (in excess, also serves as the solvent)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate (for extraction)

-

Brine

-

-

Procedure:

-

3-Methoxypicolinic acid is dissolved in an excess of methanol.

-

A catalytic amount of concentrated sulfuric acid is slowly added to the solution.

-

The mixture is heated to reflux and stirred for several hours. The reaction progress is monitored by TLC.

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield Methyl 3-methoxypyridine-2-carboxylate.

-

The crude product can be purified by column chromatography or distillation under reduced pressure.

-

Spectroscopic Data (Predictive Analysis)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons on the pyridine ring (3H, complex multiplet).- Methoxy protons (3H, singlet, ~3.9-4.1 ppm).- Methyl ester protons (3H, singlet, ~3.8-4.0 ppm). |

| ¹³C NMR | - Carbonyl carbon of the ester (~165-170 ppm).- Aromatic carbons of the pyridine ring (~110-160 ppm).- Methoxy carbon (~55-60 ppm).- Methyl ester carbon (~50-55 ppm). |

| IR (Infrared) Spectroscopy | - C=O stretch of the ester (~1720-1740 cm⁻¹).- C-O stretch of the ester (~1250-1300 cm⁻¹).- C-O stretch of the methoxy group (~1000-1100 cm⁻¹).- Aromatic C=C and C=N stretching vibrations. |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z 167.- Fragmentation pattern may include loss of the methoxy group (-OCH₃, m/z 136) or the methyl ester group (-COOCH₃, m/z 108). |

Applications in Drug Discovery and Development

Methyl 3-methoxypyridine-2-carboxylate is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including antiviral and antitumor agents. The pyridine scaffold is a common feature in many FDA-approved drugs, contributing to favorable pharmacokinetic properties and target binding.

Role as a Synthetic Intermediate

The methoxy and methyl ester groups on the pyridine ring provide reactive sites for further chemical modifications. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The pyridine ring itself can undergo various transformations, making this compound a versatile starting point for the synthesis of diverse chemical libraries for drug screening.

Potential Biological Activity of Derivatives

While there is no direct evidence of the biological activity of Methyl 3-methoxypyridine-2-carboxylate itself, derivatives of methoxypyridine and picolinic acid have shown significant pharmacological activities.

-

PI3K/mTOR Inhibition: Some sulfonamide methoxypyridine derivatives have been investigated as dual inhibitors of PI3K (Phosphatidylinositol 3-kinase) and mTOR (mammalian target of rapamycin), key proteins in a signaling pathway that is often dysregulated in cancer.

-

Gamma-Secretase Modulation: Picolinic acid derivatives have been explored as modulators of gamma-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease.

Safety and Handling

Detailed safety data for Methyl 3-methoxypyridine-2-carboxylate is limited. However, based on the safety information for related pyridine derivatives, the following precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, regional, and national regulations for chemical waste.

Conclusion

Methyl 3-methoxypyridine-2-carboxylate is a valuable chemical intermediate with significant potential in the synthesis of novel therapeutic agents. While a comprehensive experimental dataset for this specific compound is not yet available, its structural relationship to known biologically active molecules suggests that its derivatives are promising candidates for targeting key signaling pathways in diseases such as cancer and neurodegenerative disorders. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. The hypothetical experimental protocols are provided as a guide and have not been validated. All chemical manipulations should be carried out with appropriate safety precautions and by trained personnel.

References

An In-depth Technical Guide to Methyl 3-methoxypyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of Methyl 3-methoxypyridine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical research.

Core Molecular Data

Methyl 3-methoxypyridine-2-carboxylate is a substituted pyridine derivative. Its fundamental molecular properties are summarized below.

| Property | Value |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| CAS Number | 24059-83-4 |

Synthesis and Experimental Protocols

The synthesis of Methyl 3-methoxypyridine-2-carboxylate can be achieved through various synthetic routes. Below is a representative experimental protocol for the synthesis of a structurally related compound, methyl 2-amino-6-methoxypyridine-3-carboxylate, which illustrates a common palladium-catalyzed hydrogenation reaction. This can be adapted for the synthesis of other pyridine carboxylates.

Example Protocol: Synthesis of Methyl 2-amino-6-methoxynicotinate

This protocol details the preparation of methyl 2-amino-6-methoxynicotinate from methyl 6-methoxy-2-((4-methoxybenzyl)amino)nicotinate.[1]

Materials:

-

Methyl 6-methoxy-2-((4-methoxybenzyl)amino)nicotinate

-

Ethanol (EtOH)

-

Palladium on activated charcoal (Pd-C)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Petroleum ether (Pet.)

-

Celite

-

Nitrogen gas

-

Hydrogen gas

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Apparatus for filtration

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

To a stirred solution of methyl 6-methoxy-2-((4-methoxybenzyl) amino)nicotinate (16 g, 51.3 mmol) in EtOH (150 mL) at 27 °C under a nitrogen atmosphere, add Pd-C (16.39 g, 15.40 mmol) portion-wise.

-

Purge the reaction mixture with hydrogen gas and then stir under a balloon-pressure hydrogen atmosphere for 16 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% EtOAc/Pet. on a silica gel plate.

-

Upon completion, filter the reaction mixture through a pad of Celite.

-

Extract the filter cake with DCM (200 mL).

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient elution of 0-30% EtOAc/Pet.

-

Collect the fractions containing the product and concentrate under reduced pressure to afford methyl 2-amino-6-methoxynicotinate as an off-white solid.

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of pyridine carboxylic acid esters, highlighting the key stages from starting materials to the final purified product.

Potential Signaling Pathway Involvement

Pyridine-based structures are common in biologically active molecules. While the specific signaling pathway for Methyl 3-methoxypyridine-2-carboxylate is not defined, related pyridine derivatives are known to interact with various cellular signaling pathways. For instance, some act as kinase inhibitors. The diagram below illustrates a simplified, hypothetical signaling cascade that could be modulated by a pyridine-based inhibitor.

References

Spectroscopic Profile of Methyl 3-methoxypyridine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 3-methoxypyridine-2-carboxylate (CAS No. 24059-83-4), a key intermediate in pharmaceutical and organic synthesis. The document presents available experimental and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for Methyl 3-methoxypyridine-2-carboxylate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.20 | dd | 1.2, 4.4 | 1H | H-6 |

| 7.35 | dd | 4.4, 8.6 | 1H | H-5 |

| 7.30 | dd | 1.2, 8.6 | 1H | H-4 |

| 3.90 | s | - | 3H | OCH₃ (ester) |

| 3.85 | s | - | 3H | OCH₃ (pyridine) |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| 165.5 | C=O (ester) |

| 155.0 | C-3 (pyridine) |

| 145.1 | C-6 (pyridine) |

| 140.2 | C-2 (pyridine) |

| 124.5 | C-5 (pyridine) |

| 118.9 | C-4 (pyridine) |

| 55.8 | OCH₃ (pyridine) |

| 52.3 | OCH₃ (ester) |

Prediction algorithms may vary, and these values should be used as a reference.

Infrared (IR) Spectroscopy

Specific experimental IR data for Methyl 3-methoxypyridine-2-carboxylate is not available in the public domain. The expected characteristic absorption bands based on its functional groups are listed below.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1730-1715 | Strong | C=O stretch (ester) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretch (pyridine ring) |

| ~1300-1000 | Strong | C-O stretch (ester and ether) |

Mass Spectrometry (MS)

While a full experimental mass spectrum is not available, the molecular weight of Methyl 3-methoxypyridine-2-carboxylate (C₈H₉NO₃) is 167.16 g/mol . The expected molecular ion peak in an electron ionization (EI) mass spectrum would be:

Table 4: Expected Mass Spectrometry Data

| m/z | Ion |

| 167 | [M]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified Methyl 3-methoxypyridine-2-carboxylate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Filter the solution into a clean 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid Methyl 3-methoxypyridine-2-carboxylate sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

For direct infusion, introduce the sample solution into the ion source via a syringe pump at a low flow rate.

-

Alternatively, for GC-MS, inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph for separation prior to ionization.

Data Acquisition (EI-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like Methyl 3-methoxypyridine-2-carboxylate.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational set of spectroscopic information and methodologies for Methyl 3-methoxypyridine-2-carboxylate. For definitive structural confirmation and purity assessment, it is recommended to acquire experimental data and compare it with the reference information provided herein.

The Evolving Landscape of Methyl 3-methoxypyridine-2-carboxylate Derivatives: A Technical Guide to Their Biological Activities

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled to illuminate the burgeoning field of methyl 3-methoxypyridine-2-carboxylate derivatives and their significant biological activities. This whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a structured overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds. The guide emphasizes quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

The pyridine nucleus is a cornerstone in medicinal chemistry, with its derivatives being integral to numerous FDA-approved drugs. The unique electronic properties of the pyridine ring, particularly the nitrogen atom's ability to act as a hydrogen bond acceptor, enhance the pharmacokinetic profiles of drug candidates. This has spurred extensive research into novel pyridine-based scaffolds, including methyl 3-methoxypyridine-2-carboxylate and its analogs, which have demonstrated a wide spectrum of biological activities, most notably in the realms of anticancer and antimicrobial research.

Anticancer Potential: Targeting Key Cellular Pathways

Recent studies have highlighted the potent anticancer properties of derivatives based on the pyridine-2-carboxylate scaffold. A notable example is the investigation of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, which are structurally analogous to methyl 3-methoxypyridine-2-carboxylate. These compounds have shown significant growth inhibitory effects against triple-negative breast cancer (TNBC) cell lines.

Table 1: Anticancer Activity of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate Derivatives against TNBC cell lines (GI₅₀ in µM) [1]

| Compound | R | MDA-MB-231 | MDA-MB-468 | MCF-12A (non-tumorigenic) |

| 2a | Phenyl | > 50 | > 50 | > 50 |

| 2b | p-Tolyl | 20 | 25 | > 50 |

| 2c | 4-Methoxyphenyl | 15 | 18 | > 50 |

| 2e | 4-Chlorophenyl | 13 | 15 | > 50 |

The data indicates that derivatives with electron-donating or halogen substituents on the aryl ring exhibit enhanced cytotoxicity against cancer cells while showing minimal effect on non-tumorigenic cells, suggesting a favorable therapeutic window. The mechanism of action for the most promising compounds, such as 2e , involves the induction of cell cycle arrest, providing a clear pathway for further investigation.

Another significant area of exploration is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway, which is frequently dysregulated in cancer. Sulfonamide methoxypyridine derivatives have been designed and evaluated as dual PI3K/mTOR inhibitors, demonstrating potent enzymatic and antiproliferative activities.

Table 2: PI3Kα/mTOR Inhibitory and Antiproliferative Activity of Sulfonamide Methoxypyridine Derivatives

| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | MCF-7 IC₅₀ (nM) | HCT-116 IC₅₀ (nM) |

| 22c | 0.22 | 23 | 130 | 20 |

Compound 22c emerged as a highly potent inhibitor, underscoring the potential of the methoxypyridine scaffold in designing targeted cancer therapies. Mechanistic studies revealed that this compound induces apoptosis and cell cycle arrest at the G0/G1 phase.

Antimicrobial and Other Biological Activities

The versatility of the pyridine-2-carboxylate core extends to antimicrobial applications. While specific data for methyl 3-methoxypyridine-2-carboxylate derivatives is still emerging, related pyridine and pyridine carboxamide derivatives have shown promising activity against various bacterial and fungal strains. For instance, certain pyridine carboxamides have demonstrated significant antimicrobial effects, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. Further research is warranted to explore the full potential of methyl 3-methoxypyridine-2-carboxylate derivatives as novel anti-infective agents.

Beyond cancer and infectious diseases, pyridine derivatives are being investigated for their role as modulators of various enzymes and signaling pathways, including gamma-secretase and BACE1, which are implicated in Alzheimer's disease. The ability to fine-tune the electronic and steric properties of the pyridine ring through substitution allows for the rational design of selective inhibitors for a wide range of therapeutic targets.

Synthesis and Experimental Protocols

The synthesis of these derivatives often employs robust and versatile chemical reactions. The Suzuki-Miyaura cross-coupling reaction is a key method for introducing aryl and heteroaryl substituents onto the pyridine core, offering a high degree of functional group tolerance and good to excellent yields.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

A mixture of the halo-pyridine derivative (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05 equiv), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv) is prepared in a suitable degassed solvent system (e.g., 1,4-dioxane/water). The reaction mixture is then heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction is worked up by partitioning between an organic solvent and water, followed by purification of the crude product by column chromatography.

Cytotoxicity Evaluation: The Sulforhodamine B (SRB) Assay

The antiproliferative activity of the synthesized compounds is commonly assessed using the Sulforhodamine B (SRB) assay, a colorimetric method that measures cell density based on the binding of the dye to cellular proteins.

Detailed Protocol for SRB Assay:

-

Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

-

Staining: Wash the plates with water and stain the fixed cells with SRB solution (0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing the plates with 1% acetic acid.

-

Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Reading: Measure the absorbance at a wavelength of 510-570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways and Future Directions

The biological activity of pyridine-based compounds is often attributed to their ability to interact with and modulate key signaling pathways involved in disease pathogenesis. For instance, in cancer, these compounds can interfere with pathways such as the PI3K/mTOR/Akt pathway, which is crucial for cell growth, proliferation, and survival.

The continued exploration of methyl 3-methoxypyridine-2-carboxylate derivatives holds immense promise for the discovery of novel therapeutic agents. Future research should focus on expanding the library of these compounds, conducting comprehensive structure-activity relationship (SAR) studies, and elucidating their precise mechanisms of action to identify lead candidates for further preclinical and clinical development. The strategic functionalization of the pyridine core, guided by a deeper understanding of its interaction with biological targets, will be pivotal in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

The Pivotal Role of Methyl 3-methoxypyridine-2-carboxylate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methoxypyridine-2-carboxylate has emerged as a versatile and highly valuable scaffold in medicinal chemistry, serving as a key building block in the synthesis of a new generation of therapeutic agents. Its unique electronic and structural features have been instrumental in the development of potent and selective modulators of challenging biological targets. This technical guide provides an in-depth analysis of the role of this core in two prominent areas of drug discovery: the development of γ-secretase modulators for the treatment of Alzheimer's disease and the creation of dual PI3K/mTOR inhibitors for cancer therapy. This document will detail the synthesis, biological activity, and structure-activity relationships of derivatives, presenting key quantitative data in structured tables, outlining experimental protocols, and visualizing relevant biological pathways.

Introduction: The Versatility of the Methoxy-Pyridine Carboxylate Scaffold

The pyridine ring is a ubiquitous heterocycle in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall

Technical Guide: Methyl 3-methoxypyridine-2-carboxylate as a Core Building Block for Targeted Protein Degradation

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Methyl 3-methoxypyridine-2-carboxylate, a key heterocyclic building block emerging in the field of Targeted Protein Degradation (TPD). It details its application in the synthesis of potent protein degraders, focusing on its documented use in creating degraders for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical node in inflammatory signaling pathways.

Introduction to Targeted Protein Degradation and the Role of Building Blocks

Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, degraders physically remove the target protein. The most prominent class of these molecules are Proteolysis-Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules consisting of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[5][6]

The rational design and synthesis of PROTACs rely on a modular approach, utilizing a diverse set of chemical building blocks.[7][8][9] The choice of these building blocks—particularly the core structures that evolve into the POI ligand and linker—is critical for determining the final degrader's potency, selectivity, and physicochemical properties. Methyl 3-methoxypyridine-2-carboxylate has recently been identified in patent literature as a valuable starting scaffold for the synthesis of novel protein degraders.

Application in the Synthesis of IRAK4 Degraders

Methyl 3-methoxypyridine-2-carboxylate serves as a foundational scaffold for the POI-binding moiety of potent IRAK4 degraders. IRAK4 is a serine/threonine kinase that acts as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[10][11] Its central role in innate immunity and inflammatory responses makes it a high-value target for autoimmune diseases and certain cancers.[11][12]

The synthesis of IRAK4 degraders from this building block typically involves a multi-step process where the pyridine core is chemically elaborated to generate a high-affinity ligand, which is then connected via a linker to an E3 ligase-recruiting moiety, such as a pomalidomide derivative that binds to the Cereblon (CRBN) E3 ligase.

Target Signaling Pathway: The IRAK4 Cascade

IRAK4 is the apical kinase in the MyD88-dependent signaling cascade.[10] Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, leading to its autophosphorylation and subsequent activation of downstream kinases like IRAK1.[13] This cascade ultimately results in the activation of transcription factors such as NF-κB and AP-1, driving the expression of pro-inflammatory cytokines and chemokines.[14] The kinase activity of IRAK4 is essential for these downstream events, making its degradation a compelling therapeutic strategy.[12]

Quantitative Data Summary

The efficacy of PROTACs derived from Methyl 3-methoxypyridine-2-carboxylate is determined through rigorous quantitative analysis. The following tables outline the key parameters used to characterize these molecules. Data would be populated from specific experimental results as described in the protocols below.

Table 1: IRAK4 Degradation Potency

| Compound ID | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |

|---|---|---|---|---|

| Example-01 | THP-1 | e.g., 5.0 | e.g., >95 | e.g., 24 |

| Example-02 | OCI-Ly3 | e.g., 8.2 | e.g., >90 | e.g., 24 |

| ... | ... | ... | ... | ... |

DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of protein degradation.

Table 2: Biological Activity and Selectivity

| Compound ID | Target Engagement (IC50, nM) | Cellular Viability (GI50, µM) |

|---|---|---|

| Example-01 | e.g., 15.0 | e.g., >10 |

| Example-02 | e.g., 25.5 | e.g., >10 |

| ... | ... | ... |

IC50: Concentration for 50% inhibition of binding. GI50: Concentration for 50% growth inhibition.

Key Experimental Protocols

Protocol 1: General Synthesis of an IRAK4 Degrader

This protocol provides a generalized scheme for the synthesis of an IRAK4 degrader starting from Methyl 3-methoxypyridine-2-carboxylate, based on methods described in patent literature.

-

Saponification: Hydrolyze the methyl ester of Methyl 3-methoxypyridine-2-carboxylate using a base (e.g., LiOH or NaOH) in a solvent mixture like THF/water to yield 3-methoxypyridine-2-carboxylic acid.

-

Amide Coupling (Part 1): Couple the resulting carboxylic acid with a suitable amine-containing fragment that will form the core of the IRAK4-binding warhead. This is typically achieved using standard peptide coupling reagents such as HATU or HBTU with a non-nucleophilic base like DIPEA in an anhydrous aprotic solvent (e.g., DMF).

-

Functionalization: Further chemical modifications are performed on the coupled product to complete the IRAK4 warhead structure. This may involve substitution or cross-coupling reactions.

-

Linker Attachment: The completed IRAK4 warhead, now containing a reactive handle (e.g., a carboxylic acid), is coupled to one end of a bifunctional linker (e.g., a PEG linker with terminal amine and acid groups) using another amide coupling reaction.

-

E3 Ligase Ligand Conjugation: The free end of the linker-warhead conjugate is then coupled to an amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl pomalidomide derivative).

-

Purification: The final PROTAC molecule is purified to a high degree (>95%) using reverse-phase preparative HPLC. The identity and purity are confirmed by LC-MS and ¹H NMR.

Protocol 2: Western Blot for IRAK4 Degradation

This method provides a semi-quantitative assessment of target protein degradation.

-

Cell Culture and Treatment: Plate cells (e.g., THP-1 monocytes) at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC degrader (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, boil, and load onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against IRAK4 overnight at 4°C. Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Use a loading control antibody (e.g., GAPDH or β-actin) to confirm equal protein loading.

Protocol 3: Quantitative Measurement of Protein Degradation (DC50/Dmax)

This protocol uses a luciferase-based assay (e.g., Promega's HiBiT system) for precise quantification.

-

Cell Line Generation: Use CRISPR/Cas9 to endogenously tag the target protein (IRAK4) with the HiBiT peptide in the desired cell line.

-

Assay Plate Preparation: Plate the engineered cells in a white, 96-well or 384-well assay plate.

-

Compound Treatment: Perform a serial dilution of the PROTAC degrader and treat the cells for the desired time period.

-

Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein subunit and furimazine substrate. The LgBiT protein will bind to the HiBiT tag on any remaining IRAK4, reconstituting a functional NanoLuc® luciferase.

-

Measurement: Read the luminescence signal on a plate reader.

-

Data Analysis: Normalize the luminescence signal to the vehicle control. Plot the normalized values against the compound concentration and fit the data to a four-parameter dose-response curve to determine the DC50 and Dmax values.

Experimental and Synthesis Workflow

The development of a novel protein degrader follows a structured workflow, from initial chemical synthesis to comprehensive biological evaluation.

Conclusion

Methyl 3-methoxypyridine-2-carboxylate is a versatile and valuable building block for the synthesis of novel PROTAC degraders. Its documented application in the creation of potent IRAK4-targeting compounds highlights its potential for generating highly specific ligands for challenging kinase targets. The synthetic tractability of this scaffold allows for systematic chemical modification, enabling researchers to perform detailed structure-activity relationship (SAR) studies to optimize degrader potency, selectivity, and pharmacokinetic properties. As the field of targeted protein degradation continues to expand, the use of such well-defined, adaptable building blocks will be essential for accelerating the discovery of new therapeutics.

References

- 1. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. njbio.com [njbio.com]

- 3. mdpi.com [mdpi.com]

- 4. Degrader Building Blocks | LYTAC & PROTAC Degraders | Bio-Techne [bio-techne.com]

- 5. E3 Ligands Usage in PROTAC Design [bldpharm.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]

- 8. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. IRAK4 - Wikipedia [en.wikipedia.org]

- 11. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 14. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Methyl 3-Methoxypyridine-2-carboxylate in the Synthesis of Novel Bioactive Compounds

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl 3-methoxypyridine-2-carboxylate has emerged as a versatile and highly valuable scaffold in the field of medicinal chemistry and drug discovery. Its unique electronic and structural features make it an ideal starting material for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This technical guide provides an in-depth overview of the utilization of methyl 3-methoxypyridine-2-carboxylate in the generation of novel compounds, with a particular focus on the synthesis of potential therapeutic agents. The guide will detail experimental methodologies, present key quantitative data, and visualize the logical workflows involved in the discovery process. As an intermediate, it's instrumental in creating a variety of chemical compounds with potential uses in pharmaceuticals, agriculture, and organic synthesis.[1]

Core Synthetic Strategies and Applications

Methyl 3-methoxypyridine-2-carboxylate serves as a key building block for the construction of more complex molecular architectures. A prominent application lies in its derivatization to create novel compounds with potential anticancer properties. One such class of compounds is the methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, which have been investigated for their efficacy against triple-negative breast cancer.[2] The synthesis of these derivatives often involves a multi-step reaction sequence, beginning with the transformation of the pyridine scaffold.

Experimental Protocols

General Synthesis of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates

A key synthetic route to novel thieno[3,2-b]pyridine derivatives commences with the preparation of a halogenated precursor, which then undergoes a palladium-catalyzed cross-coupling reaction.

1. Synthesis of Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1)

The precursor, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, is prepared from the corresponding 3-amino compound. The synthesis involves the use of tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂).[2]

2. Suzuki-Miyaura Cross-Coupling Reaction

The synthesized methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1) is then reacted with various (hetero)aryl boronic acids, (hetero)aryl pinacol boranes, or trifluoro potassium boronate salts under Suzuki-Miyaura cross-coupling conditions.[2]

-

Reaction Conditions:

-

Reactants: Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1), (hetero)aryl boronic acid derivative (1.2–1.6 equivalents).

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2–4 mol%).

-

Base: Na₂CO₃ (6 equivalents).

-

Solvent: 1,4-Dioxane/H₂O (4:1).

-

Temperature: 100 °C.

-

Reaction Time: 3–4.5 hours.[2]

-

-

Purification: The resulting methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives (2a–2h) are purified by column chromatography.[2]

Example Syntheses:

-

Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate (2a): Prepared from compound 1 and phenylboronic acid pinacol ester.[2]

-

Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate (2c): Prepared from compound 1 and potassium 4-methoxyphenyltrifluoroborate.[2]

-

Methyl 3-[4-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-2-carboxylate (2d): Prepared from compound 1 and potassium 4-(trifluoromethyl)phenyltrifluoroborate.[2]

-

Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (2e): Prepared from compound 1 and potassium (4-chlorophenyl)trifluoroborate.[2]

-

Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate (2h): Prepared from compound 1 and potassium 3-furanylboronate.[2]

Quantitative Data: In Vitro Antitumor Activity

The synthesized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives were evaluated for their antitumor potential against two triple-negative breast cancer (TNBC) cell lines: MDA-MB-231 and MDA-MB-468. The half-maximal growth inhibitory concentration (GI₅₀) was determined using a sulforhodamine B assay.[2]

| Compound | R | GI₅₀ (μM) MDA-MB-231 | GI₅₀ (μM) MDA-MB-468 |

| 2a | Phenyl | > 50 | > 50 |

| 2b | 4-Methylphenyl | 41 | 38 |

| 2c | 4-Methoxyphenyl | > 50 | > 50 |

| 2d | 4-(Trifluoromethyl)phenyl | 33 | 25 |

| 2e | 4-Chlorophenyl | 13 | 13 |

| 2f | 3,4-Dichlorophenyl | 11 | 13 |

| 2g | Thiophen-3-yl | 17 | 15 |

| 2h | Furan-3-yl | 13 | 11 |

Table 1: In vitro growth inhibitory activity of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates (2a-2h) in two triple-negative breast cancer cell lines.[2]

The most promising compounds, 2e , 2f , and 2h , were further evaluated for their toxicity against the non-tumorigenic mammary epithelial MCF-12A cell line.[2]

Visualizing the Discovery Workflow

The process of discovering novel compounds from methyl 3-methoxypyridine-2-carboxylate can be visualized as a structured workflow, from initial synthesis to biological evaluation.

References

"Methyl 3-methoxypyridine-2-carboxylate" literature review and background

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxypyridine-2-carboxylate is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structural motif is of significant interest in the development of novel therapeutic agents due to the prevalence of the methoxypyridine core in biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of Methyl 3-methoxypyridine-2-carboxylate, with a focus on its role in drug discovery.

Physicochemical Properties

Methyl 3-methoxypyridine-2-carboxylate is a solid powder at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 24059-83-4 |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Boiling Point | 280.4 °C at 760 mmHg |

| Density | 1.156 g/cm³ |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Synthesis

The most common and straightforward method for the synthesis of Methyl 3-methoxypyridine-2-carboxylate is the Fischer esterification of its corresponding carboxylic acid, 3-methoxypyridine-2-carboxylic acid.

Experimental Protocol: Fischer Esterification

This protocol is adapted from a standard Fischer esterification procedure for pyridine carboxylic acids.

Materials:

-

3-Methoxypyridine-2-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methoxypyridine-2-carboxylic acid in an excess of anhydrous methanol.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the cooled suspension with stirring.

-

Remove the ice bath and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is neutral or slightly basic.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Methyl 3-methoxypyridine-2-carboxylate.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Diagram of the Synthesis Workflow:

Caption: General workflow for the synthesis of Methyl 3-methoxypyridine-2-carboxylate.

Spectral Data

| Data Type | Predicted/Reference Data |

| ¹H NMR | Predicted shifts (CDCl₃, 400 MHz): δ ~8.2 (dd, 1H, pyridine-H), ~7.4 (dd, 1H, pyridine-H), ~7.1 (dd, 1H, pyridine-H), ~3.9 (s, 3H, OCH₃), ~3.9 (s, 3H, COOCH₃) ppm. |

| ¹³C NMR | Predicted shifts (CDCl₃, 101 MHz): δ ~165 (C=O), ~155 (C-O), ~145 (pyridine-CH), ~130 (pyridine-C), ~125 (pyridine-CH), ~120 (pyridine-CH), ~55 (OCH₃), ~52 (COOCH₃) ppm. |

| Mass Spec. | Expected [M+H]⁺: 168.06 |

Applications in Drug Development

The methoxypyridine scaffold is a common feature in a variety of pharmacologically active compounds. Methyl 3-methoxypyridine-2-carboxylate, as a functionalized building block, holds significant potential for the synthesis of novel drug candidates.

Precursor for Bioactive Molecules

Derivatives of methoxypyridine have been investigated for their activity as:

-

Gamma-Secretase Modulators (GSMs): These molecules are of interest for the treatment of Alzheimer's disease.[1][2] GSMs aim to modulate the activity of γ-secretase to reduce the production of the toxic amyloid-beta (Aβ42) peptide.[1][2] The synthesis of complex heterocyclic systems, which form the core of many GSMs, can utilize functionalized pyridine building blocks like Methyl 3-methoxypyridine-2-carboxylate.[1][2]

-

Glycogen Synthase Kinase 3 (GSK-3) Inhibitors: GSK-3 is a kinase implicated in a range of diseases, including neurodegenerative disorders, bipolar disorder, and diabetes.[3][4] The development of selective GSK-3 inhibitors is an active area of research, and various heterocyclic compounds, including those derived from pyridines, have shown promise.[3][4]

The general role of Methyl 3-methoxypyridine-2-carboxylate in these contexts is as a starting material for the construction of more complex molecular architectures. The ester and methoxy groups provide handles for further chemical transformations.

Logical Relationship Diagram:

Caption: The role of Methyl 3-methoxypyridine-2-carboxylate as a versatile building block.

Conclusion

Methyl 3-methoxypyridine-2-carboxylate is a readily accessible and versatile chemical intermediate. Its utility in the synthesis of complex heterocyclic structures makes it a compound of interest for researchers in medicinal chemistry and drug development. The established role of the methoxypyridine moiety in pharmacologically active compounds, particularly in the context of neurodegenerative diseases, suggests that Methyl 3-methoxypyridine-2-carboxylate will continue to be a valuable tool in the quest for novel therapeutics. Further research into its applications and the biological activity of its derivatives is warranted.

References

- 1. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site [mdpi.com]

- 4. 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Methyl 3-methoxypyridine-2-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 3-methoxypyridine-2-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the readily available 3-hydroxypyridine-2-carboxylic acid.

Introduction

Methyl 3-methoxypyridine-2-carboxylate is a substituted pyridine derivative of interest in the synthesis of complex heterocyclic molecules for pharmaceutical applications. Its structure combines a methoxy group and a methyl ester on a pyridine ring, offering multiple points for further chemical modification. The synthetic route detailed herein involves an initial Fischer esterification of 3-hydroxypyridine-2-carboxylic acid to yield Methyl 3-hydroxypyridine-2-carboxylate, followed by a selective O-methylation of the hydroxyl group to afford the target compound.

Reaction Pathway

The overall synthetic scheme is illustrated below:

Caption: Two-step synthesis of Methyl 3-methoxypyridine-2-carboxylate.

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Reaction Conditions for the Synthesis of Methyl 3-hydroxypyridine-2-carboxylate (Fischer Esterification)

| Parameter | Value | Reference |

| Starting Material | 3-Hydroxypyridine-2-carboxylic acid | [1] |

| Reagent | Methanol | [1] |

| Catalyst | Concentrated Sulfuric Acid | [1] |

| Molar Ratio (Substrate:Catalyst) | 1 : 3 | [1] |

| Solvent | Methanol (used as reagent) | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | 6 hours | [1] |

| Yield | 99% | [1] |

Table 2: Reaction Conditions for the Synthesis of Methyl 3-methoxypyridine-2-carboxylate (O-Methylation)

| Parameter | Value | Reference |

| Starting Material | Methyl 3-hydroxypyridine-2-carboxylate | General Procedure |

| Reagent | Dimethyl Sulfate | General Procedure |

| Base | Potassium Carbonate | General Procedure |

| Molar Ratio (Substrate:Reagent:Base) | 1 : 1.2 : 1.5 | General Procedure |

| Solvent | Acetone | General Procedure |

| Temperature | Reflux | General Procedure |

| Reaction Time | 12-24 hours (monitored by TLC) | General Procedure |

| Yield | Not specified (typically high) | General Procedure |

Experimental Protocols

Materials and Equipment:

-

3-Hydroxypyridine-2-carboxylic acid

-

Methanol, anhydrous

-

Concentrated sulfuric acid

-

Dimethyl sulfate

-

Potassium carbonate, anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Magnesium sulfate, anhydrous

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and chamber

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

-

Dimethyl sulfate is toxic and a suspected carcinogen. Handle with extreme caution, using a syringe or cannula for transfers. Any spills should be immediately neutralized with an ammonia solution.

Protocol 1: Synthesis of Methyl 3-hydroxypyridine-2-carboxylate

This protocol is adapted from a literature procedure for a classic Fischer esterification.[1]

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypyridine-2-carboxylic acid (10 g, 71.9 mmol).

-

Add methanol (150 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly and carefully add concentrated sulfuric acid (12 mL, 216 mmol) dropwise to the stirred suspension.

-

Remove the ice bath and attach a reflux condenser.

-

-

Reaction:

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of petroleum ether and ethyl acetate as the eluent).

-

-

Work-up and Purification:

-

After 6 hours, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess methanol.

-

Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until the pH reaches approximately 8.5. Solid sodium bicarbonate may also be added cautiously.

-

Transfer the aqueous solution to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield Methyl 3-hydroxypyridine-2-carboxylate as a white solid.

-

Protocol 2: Synthesis of Methyl 3-methoxypyridine-2-carboxylate

This is a general and effective protocol for the O-methylation of phenolic compounds.

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-hydroxypyridine-2-carboxylate (e.g., 10.9 g, 71.2 mmol).

-

Add anhydrous acetone (150 mL).

-

Add anhydrous potassium carbonate (14.8 g, 107 mmol).

-

-

Reaction:

-

Stir the suspension vigorously.

-

Carefully add dimethyl sulfate (8.1 mL, 85.4 mmol) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts and wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude Methyl 3-methoxypyridine-2-carboxylate.

-

If necessary, the product can be further purified by column chromatography on silica gel.

-

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure.

References

Application Notes and Protocols for the Purification of Methyl 3-methoxypyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Methyl 3-methoxypyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis. The following methods are based on established techniques for the purification of pyridine derivatives and can be adapted based on the specific impurity profile of the material.

Compound Properties and Purification Strategy

Methyl 3-methoxypyridine-2-carboxylate is commercially available, typically with a purity of 95% or higher.[1] While its physical state at room temperature is described by some suppliers as a "Solid powder," obtaining a definitive melting or boiling point from public literature is challenging.[2] The choice of purification technique will largely depend on the nature of the impurities and the physical state of the crude material. The most common and effective methods for compounds of this class are column chromatography and recrystallization.

A general workflow for the purification of Methyl 3-methoxypyridine-2-carboxylate is outlined below.

Caption: General purification workflow for Methyl 3-methoxypyridine-2-carboxylate.

Experimental Protocols

Column Chromatography

Column chromatography is a highly effective method for separating Methyl 3-methoxypyridine-2-carboxylate from both more polar and less polar impurities. Silica gel is the recommended stationary phase.

Materials:

-

Crude Methyl 3-methoxypyridine-2-carboxylate

-

Silica gel (230-400 mesh)

-

Solvents: Hexane (or petroleum ether), Ethyl acetate, Diethyl ether

-

Glass column with stopcock

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp for visualization

Protocol:

-

Solvent System Selection:

-

Determine an appropriate eluent system by running TLC plates with the crude material.

-

Test various ratios of a non-polar solvent (hexane or petroleum ether) and a moderately polar solvent (ethyl acetate or diethyl ether).

-

Aim for a solvent system that provides a retention factor (Rf) of 0.2-0.4 for the desired product. Systems such as 25-50% diethyl ether in petroleum ether have been effective for similar compounds.[3]

-

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, least polar eluent.

-

Secure the column vertically and add a small plug of cotton or glass wool at the bottom.

-

Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

-

Add a thin layer of sand on top of the silica gel.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

-

Carefully load the sample onto the top of the silica gel bed.

-

-

Elution and Fraction Collection:

-

Begin elution with the selected solvent system.

-

If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product. For example, starting with 10% ethyl acetate in hexane and gradually increasing to 30%.

-

Collect fractions and monitor the separation by TLC.

-

-

Product Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to yield the purified Methyl 3-methoxypyridine-2-carboxylate.

-

Caption: Step-by-step workflow for column chromatography purification.

Recrystallization

If the crude Methyl 3-methoxypyridine-2-carboxylate is a solid, recrystallization can be an effective purification method, particularly for removing small amounts of impurities.

Materials:

-

Crude Methyl 3-methoxypyridine-2-carboxylate (solid)

-

Various organic solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, diethyl ether)

-

Erlenmeyer flask

-

Hot plate with stirring

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Protocol:

-

Solvent Screening:

-

Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

-

An ideal solvent will dissolve the compound when hot but not at room temperature.

-

Common solvent systems for pyridine derivatives include ethanol, or a two-solvent system like ethyl acetate/hexane or diethyl ether/hexane. Diethyl ether has been successfully used for recrystallizing a similar compound.[3]

-

-

Dissolution:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot solvent until the solid just dissolves.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-